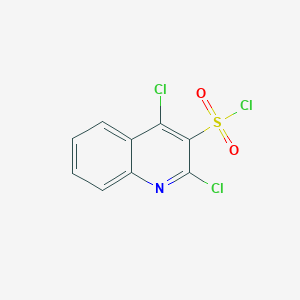
2,4-Dichloroquinoline-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C₉H₄Cl₃NO₂S and a molecular weight of 296.56 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.
準備方法
The synthesis of 2,4-Dichloroquinoline-3-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,4-dichloroquinoline with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,4-Dichloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2,4-Dichloroquinoline-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloroquinoline-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
類似化合物との比較
Similar compounds to 2,4-Dichloroquinoline-3-sulfonyl chloride include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 4,7-dichloroquinoline. Compared to these compounds, this compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications .
生物活性
2,4-Dichloroquinoline-3-sulfonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a quinoline structure, which is known for its diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi.
-
Antimalarial Activity :
- Quinoline derivatives are well-known for their antimalarial properties. Specifically, compounds with electron-withdrawing groups have been shown to enhance activity against Plasmodium falciparum. This suggests that this compound may also exhibit potent antimalarial effects.
-
Anticancer Activity :
- Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Biological Activity of Related Compounds
Case Study: Antimalarial Activity
A study evaluated the antimalarial efficacy of various quinoline derivatives against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that modifications to the quinoline structure significantly impacted activity levels. For example, derivatives with increased lipophilicity showed enhanced antimalarial effects while maintaining low cytotoxicity levels (IC50 values <10 µM) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival.
- Interference with DNA Synthesis : Quinoline derivatives can intercalate into DNA strands, disrupting replication processes.
- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) within cells, leading to apoptosis in cancer cells.
特性
IUPAC Name |
2,4-dichloroquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)16(12,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYCNXSSJNTTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














